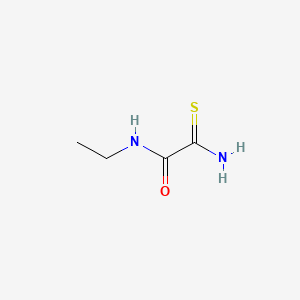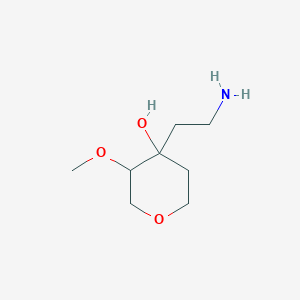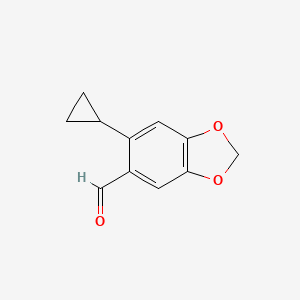
6-Cyclopropyl-2H-1,3-benzodioxole-5-carbaldehyde
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-Cyclopropyl-2H-1,3-benzodioxole-5-carbaldehyde is a chemical compound with the molecular formula C11H10O3 and a molecular weight of 190.20 g/mol . It is a member of the benzodioxole family, which is known for its diverse biological activities and applications in various fields of research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 6-Cyclopropyl-2H-1,3-benzodioxole-5-carbaldehyde typically involves the formylation of a benzodioxole derivative. One common method includes the use of a formylation mixture and dry dichloromethane (CH2Cl2) in the presence of tin(IV) chloride (SnCl4) as a catalyst. The reaction is carried out at low temperatures, around -10°C, and then allowed to proceed at 0°C for an hour .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance yield and efficiency.
Analyse Des Réactions Chimiques
Types of Reactions
6-Cyclopropyl-2H-1,3-benzodioxole-5-carbaldehyde undergoes various chemical reactions, including:
Oxidation: Conversion to carboxylic acids or other oxidized derivatives.
Reduction: Formation of alcohols or other reduced forms.
Substitution: Introduction of different functional groups at specific positions on the benzodioxole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like halogens (e.g., bromine) or nucleophiles (e.g., amines) are employed under controlled conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives.
Applications De Recherche Scientifique
6-Cyclopropyl-2H-1,3-benzodioxole-5-carbaldehyde has several applications in scientific research:
Biology: Investigated for its potential biological activities, such as cytotoxic and antiparasitic properties.
Medicine: Explored for its potential therapeutic effects, including antitumor and antiparasitic activities.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 6-Cyclopropyl-2H-1,3-benzodioxole-5-carbaldehyde involves its interaction with specific molecular targets and pathways. For instance, benzodioxole derivatives are known to inhibit enzymes like tyrosinase and EGFR, induce apoptosis, and bind to DNA . These interactions contribute to their biological activities, such as antitumor and antiparasitic effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 6,7-Dimethoxy-2H-1,3-benzodioxole-5-carbaldehyde
- 4,7-Dimethoxy-6-propyl-2H-1,3-benzodioxole-5-carbaldehyde
- 6-Aminobenzo[d][1,3]dioxole-5-carbaldehyde
Uniqueness
6-Cyclopropyl-2H-1,3-benzodioxole-5-carbaldehyde is unique due to its cyclopropyl group, which imparts distinct chemical and biological properties
Propriétés
Formule moléculaire |
C11H10O3 |
|---|---|
Poids moléculaire |
190.19 g/mol |
Nom IUPAC |
6-cyclopropyl-1,3-benzodioxole-5-carbaldehyde |
InChI |
InChI=1S/C11H10O3/c12-5-8-3-10-11(14-6-13-10)4-9(8)7-1-2-7/h3-5,7H,1-2,6H2 |
Clé InChI |
WWKXCEVHLMFRBH-UHFFFAOYSA-N |
SMILES canonique |
C1CC1C2=CC3=C(C=C2C=O)OCO3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-[2-Amino-5-(trifluoromethyl)phenyl]propan-1-one](/img/structure/B13203851.png)
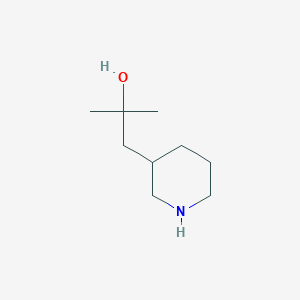
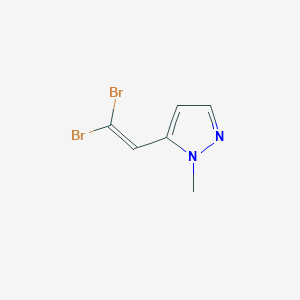
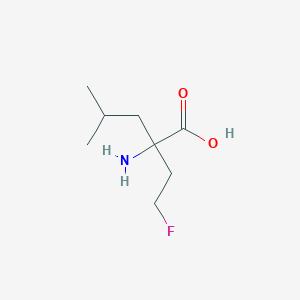
![1-[(tert-Butoxy)carbonyl]-4-(1-methyl-1H-pyrazol-4-yl)pyrrolidine-3-carboxylic acid](/img/structure/B13203885.png)
![Methyl 3-{[(tert-butoxy)carbonyl]amino}-2-hydroxy-3-(2-nitrophenyl)propanoate](/img/structure/B13203886.png)
![2-[(2,4-Difluorophenyl)sulfanyl]cyclopentan-1-one](/img/structure/B13203897.png)


![2-[2-(3-Fluoro-2-nitrophenyl)-5-methyl-3-oxo-2,3-dihydro-1H-pyrazol-4-yl]acetic acid](/img/structure/B13203912.png)
![1-[2-Amino-1-(4-chlorophenyl)ethyl]cyclopentane-1-carboxylic acid](/img/structure/B13203915.png)
